Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of a tetrahydro-2H-pyran moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-2H-pyran Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.
Introduction of the Bicyclo[2.2.2]octane Structure: This can be achieved through a series of cycloaddition reactions.
Amination and Esterification:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Shares the tetrahydro-2H-pyran moiety but lacks the bicyclo[2.2.2]octane structure.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its combination of the tetrahydro-2H-pyran moiety and the bicyclo[2.2.2]octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H28ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
methyl 4-(oxan-4-ylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-19-14(18)15-4-7-16(8-5-15,9-6-15)17-12-13-2-10-20-11-3-13;/h13,17H,2-12H2,1H3;1H |
InChI Key |
DMNCDTISIYLAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NCC3CCOCC3.Cl |
Origin of Product |
United States |
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